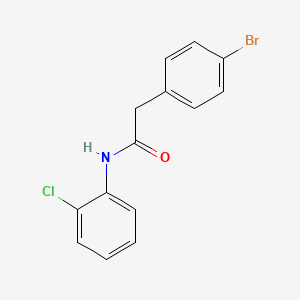![molecular formula C20H24N2O B5810329 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic molecule that has been developed for its potential use in the treatment of various neurological and psychiatric disorders. URB597 has been shown to have a positive impact on mood, anxiety, and pain management, making it an important target for scientific research.
作用机制
URB597 works by selectively inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, URB597 increases the levels of endocannabinoids in the brain, leading to increased activation of cannabinoid receptors and subsequent effects on mood, anxiety, and pain management.
Biochemical and Physiological Effects:
URB597 has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of anandamide, a neurotransmitter that has been linked to mood regulation, anxiety, and pain management. Additionally, URB597 has been shown to increase levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG). These effects have been linked to the positive effects of URB597 on mood, anxiety, and pain management.
实验室实验的优点和局限性
URB597 has a number of advantages and limitations for use in lab experiments. One advantage is its high selectivity for 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, which allows for precise targeting of the endocannabinoid system. Additionally, URB597 has a relatively long half-life, allowing for sustained effects on endocannabinoid levels. However, URB597 has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, URB597 has been shown to have variable effects in different animal models, highlighting the need for further research.
未来方向
There are a number of future directions for research on URB597. One direction is the development of more potent and selective 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide inhibitors. Additionally, further research is needed to fully understand the effects of URB597 on the endocannabinoid system and its potential therapeutic applications. Finally, research is needed to better understand the potential side effects and safety of URB597, particularly with long-term use.
合成方法
URB597 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The second step involves the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline to form 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. The final step involves purification of the compound using various chromatographic techniques.
科学研究应用
URB597 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive impact on mood, anxiety, and pain management, making it a potential treatment for depression, anxiety disorders, and chronic pain. Additionally, URB597 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(16(2)14-15)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGDVWFUUFSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5810253.png)
![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)


![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

